molecular formula C16H15ClN2O3 B11188642 N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide

Cat. No.: B11188642
M. Wt: 318.75 g/mol
InChI Key: XNKOJKQULCTCKF-UHFFFAOYSA-N
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Description

N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the benzodioxin ring: This can be synthesized from catechol derivatives through cyclization reactions.

    Coupling reactions: The final step involves coupling the chloropyridine and benzodioxin moieties through amide bond formation using reagents like carbodiimides (e.g., EDCI) or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the pyridine ring or the amide bond, using reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide

InChI

InChI=1S/C16H15ClN2O3/c17-15-7-5-11(9-18-15)19-16(20)8-6-12-10-21-13-3-1-2-4-14(13)22-12/h1-5,7,9,12H,6,8,10H2,(H,19,20)

InChI Key

XNKOJKQULCTCKF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CN=C(C=C3)Cl

Origin of Product

United States

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